molecular formula C3H4N4O5 B13995531 1,3-Dinitro-2-imidazolidinone CAS No. 2536-18-7

1,3-Dinitro-2-imidazolidinone

Cat. No.: B13995531
CAS No.: 2536-18-7
M. Wt: 176.09 g/mol
InChI Key: XIWMHAHUHIHAER-UHFFFAOYSA-N
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Description

1,3-Dinitro-2-imidazolidinone is an organic compound with the chemical formula C3H4N4O5. It is a crystalline solid that ranges from colorless to yellow and has a rosin-like odor. This compound is known for its stability and is used in various applications, including as a primary explosive and in the production of certain military-grade explosives .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dinitro-2-imidazolidinone is typically synthesized through the nitration of 2-imidazolidinone. The process involves treating 2-imidazolidinone with nitric acid, which introduces nitro groups at the 1 and 3 positions of the imidazolidinone ring. The reaction is usually carried out under controlled temperature conditions to prevent decomposition and ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and specialized equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,3-Dinitro-2-imidazolidinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dinitro-2-imidazolidinone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying nitro group interactions.

    Industry: Utilized in the production of explosives, adhesives, and dyes

Mechanism of Action

The mechanism of action of 1,3-Dinitro-2-imidazolidinone involves its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, making the compound a good candidate for use in explosives. The molecular targets and pathways involved include interactions with oxidizing and reducing agents, leading to the release of energy in the form of heat and gas .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dinitro-2-imidazolidinone is unique due to its high stability and ability to undergo multiple types of chemical reactions. Its nitro groups make it particularly useful in explosive applications, setting it apart from other imidazolidinone derivatives that are primarily used as solvents or intermediates in organic synthesis .

Properties

CAS No.

2536-18-7

Molecular Formula

C3H4N4O5

Molecular Weight

176.09 g/mol

IUPAC Name

1,3-dinitroimidazolidin-2-one

InChI

InChI=1S/C3H4N4O5/c8-3-4(6(9)10)1-2-5(3)7(11)12/h1-2H2

InChI Key

XIWMHAHUHIHAER-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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